N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide
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Description
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide” is a compound based on a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis
The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .Physical and Chemical Properties Analysis
The compound was characterized by IR, 1H NMR, 13C NMR, and mass spectrometry .Mechanism of Action
Target of Action
It’s known that compounds containing the benzimidazole nucleus have a broad range of biological properties . They have been associated with diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could explain their wide-ranging biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Benzimidazole derivatives are known to have favorable pharmacokinetic profiles .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-25(18-6-2-1-3-7-18)19-10-12-21(13-11-19)27(32)28-22-16-14-20(15-17-22)26-29-23-8-4-5-9-24(23)30-26/h1-17H,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKMTUSUOSBZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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